



INX-315 In Vitro Assay Protocol: A Guide for Preclinical Evaluation

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Compound of Interest		
Compound Name:	INX-315	
Cat. No.:	B12375471	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, a key regulator of the cell cycle, is often dysregulated in various cancers, making it a compelling therapeutic target.[4][5] Specifically, aberrant CDK2 activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known mechanism in several solid tumors, including gynecological, breast, bladder, lung, and gastric cancers.[4][5] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[6][7]

INX-315 has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and inhibiting the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb).[1][3][4][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **INX-315** in relevant cancer cell lines.

Mechanism of Action

INX-315 selectively binds to and inhibits the activity of the CDK2/Cyclin E complex.[4] This inhibition prevents the phosphorylation of key substrates required for the G1 to S phase



transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][4][6] In cancer cells with CCNE1 amplification, where CDK2 activity is heightened, **INX-315** shows marked potency. It has also been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[7]

Data Presentation

Table 1: Biochemical and Intracellular Potency of INX-315

Assay Type	Target	IC50 (nM)
Biochemical Assay	CDK2/Cyclin E1	0.6
Biochemical Assay	CDK2/Cyclin A	2.4
Intracellular NanoBRET Assay	CDK2/Cyclin E	2.3
Biochemical Assay	CDK1/Cyclin B	30
Biochemical Assay	CDK4/D1	133
Biochemical Assay	CDK6/D3	338
Biochemical Assay	CDK9/T	73

Data compiled from publicly available preclinical data.[4]

Table 2: Anti-proliferative Activity of INX-315 in Cancer Cell Lines



Cell Line	Cancer Type	Key Feature	Assay	IC50
OVCAR3	Ovarian	CCNE1-amplified	Proliferation Assay (6-day)	Potent (nM range)
MKN1	Gastric	CCNE1-amplified	Proliferation Assay (6-day)	Potent (nM range)
MCF7	Breast (HR+)	CDK4/6i Resistant	Proliferation Assay	Low nM
T47D	Breast (HR+)	CDK4/6i Resistant	Proliferation Assay	Low nM
Hs68	Normal Fibroblast	-	Proliferation Assay (CTG)	>1000 nM

Results indicate high potency in cancer cells with specific genetic markers and significantly lower activity in normal cells.[4][7]

Experimental Protocols Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of INX-315 on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., OVCAR3 for CCNE1 amplification, palbociclib-resistant MCF7)
- Normal fibroblast cell line (e.g., Hs68) for selectivity assessment
- Complete cell culture medium (specific to cell line)
- INX-315 (dissolved in DMSO)
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit



Luminometer

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C, 5% CO2.
- Compound Treatment:
 - Prepare a 10-point serial dilution of INX-315 in complete medium. A typical concentration range would be from 0.1 nM to 10 μM. Include a DMSO-only vehicle control.
 - Remove the medium from the wells and add 100 μL of the INX-315 dilutions or vehicle control.
 - Incubate for 6 days at 37°C, 5% CO2.
- Data Acquisition:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.
- Data Analysis:
 - Normalize the data to the vehicle control.



 Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of **INX-315** on cell cycle distribution.

Materials:

- Cancer cell lines (e.g., OVCAR3, MKN1)
- · 6-well plates
- Complete cell culture medium
- INX-315 (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Ethanol (70%, ice-cold)
- Propidium Iodide (PI)/RNase Staining Buffer
- · Flow cytometer

Protocol:

- · Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat cells with various concentrations of INX-315 (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control for 24 hours.[3][4]
- Cell Harvesting and Fixation:
 - Harvest cells by trypsinization and collect them by centrifugation.



- Wash the cell pellet with ice-cold PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
- Incubate at -20°C for at least 2 hours (or overnight).
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in PI/RNase staining buffer.
 - Incubate in the dark for 15-30 minutes at room temperature.
 - Analyze the samples using a flow cytometer.
- Data Analysis:
 - Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
 - Compare the cell cycle distribution of **INX-315**-treated cells to the vehicle control.

Western Blotting for Phospho-Rb

This assay measures the inhibition of CDK2 activity by assessing the phosphorylation status of its substrate, Rb.

Materials:

- Cancer cell lines
- 6-well plates
- Complete cell culture medium
- INX-315 (dissolved in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- SDS-PAGE gels
- Western blotting apparatus
- PVDF membrane
- Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Protocol:

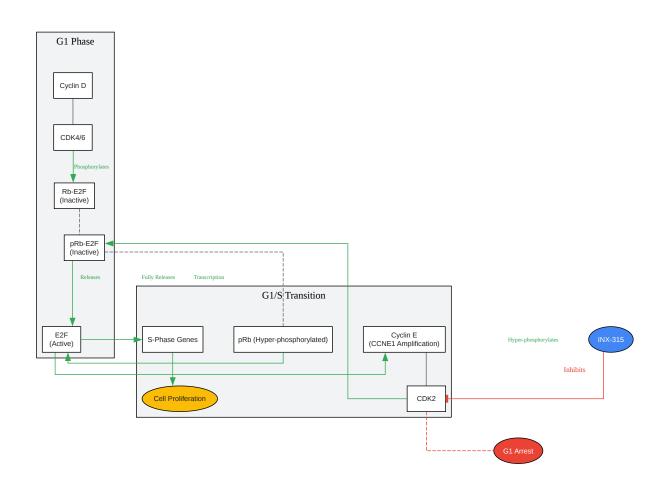
- · Cell Lysis and Protein Quantification:
 - Seed and treat cells with INX-315 as described for the cell cycle analysis. A 24-hour treatment is typical.[4]
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Clarify lysates by centrifugation and collect the supernatant.
 - Determine protein concentration using the BCA assay.
- Electrophoresis and Blotting:
 - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
- Immunodetection:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Signal Detection:
 - Apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Data Analysis:
 - Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Visualizations

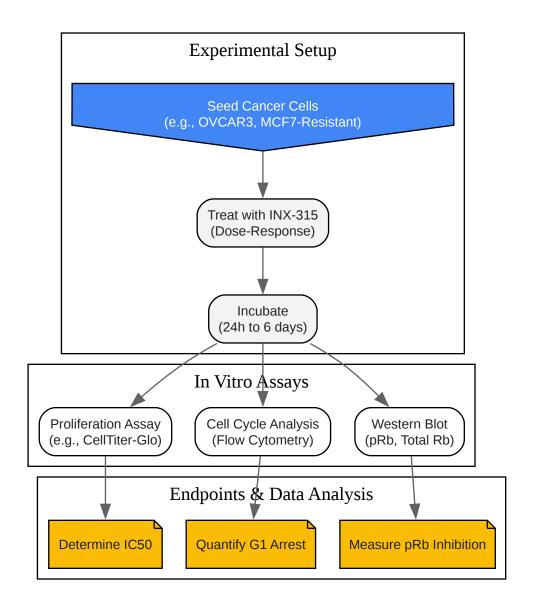




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Caption: INX-315 signaling pathway in cancer cells.





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Caption: General workflow for in vitro evaluation of INX-315.



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Caption: Logical relationship of **INX-315**'s targeted action.

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